molecular formula C8H11N3O2 B2583151 Ethyl 2-(5-Amino-2-pyrimidyl)acetate CAS No. 944902-41-4

Ethyl 2-(5-Amino-2-pyrimidyl)acetate

Cat. No. B2583151
M. Wt: 181.195
InChI Key: OHSHRIGPWMWHLW-UHFFFAOYSA-N
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Description

Ethyl 2-(5-Amino-2-pyrimidyl)acetate is a chemical compound that falls under the category of pyrimidine chemicals. It has a CAS Number of 944902-41-4 and a molecular weight of 181.19 . The IUPAC name for this compound is ethyl (5-amino-2-pyrimidinyl)acetate .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(5-Amino-2-pyrimidyl)acetate is C8H11N3O2 . The InChI code for this compound is 1S/C8H11N3O2/c1-2-13-8(12)3-7-10-4-6(9)5-11-7/h4-5H,2-3,9H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(5-Amino-2-pyrimidyl)acetate is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

Synthesis of Derivatives

  • Heterocyclic Compound Synthesis : Studies have developed methods to synthesize diverse heterocyclic compounds, including thiazolopyrimidinones and thiazolodipyrimidines, with potential antioxidant and antimicrobial activities. For example, reactions of ethyl acetoacetate with 2-aminothiazoles or thiourea have led to the creation of thiazolopyrimidine derivatives, showcasing the compound's utility in generating biologically active molecules (Veretennikov & Pavlov, 2013), (Youssef & Amin, 2012).

  • Antimicrobial and Anti-inflammatory Agents : Compounds synthesized from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been explored for antibacterial, antifungal, and anti-inflammatory activities, indicating the chemical's role in developing new therapeutic agents (Narayana et al., 2006).

Photophysical Properties

  • Photophysical Studies : The synthesis of 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates and their spectral-fluorescent properties investigation highlights the use of ethyl 2-(5-amino-2-pyrimidyl)acetate derivatives in photophysical research, demonstrating their potential in material science applications (Ershov et al., 2019).

Catalysis and Reaction Mechanisms

  • Catalysis and Synthesis Optimization : The compound and its derivatives have been utilized in studies focusing on catalyzed synthesis under specific conditions, such as microwave irradiation and solvent-free conditions, to improve yield and reaction times, indicating its significance in developing efficient synthetic methodologies (Eynde et al., 2001).

Dual Inhibitor Development

  • Antitumor and Antifolate Agents : Research into dual inhibitors of thymidylate synthase and dihydrofolate reductase for antitumor applications has included analogs of ethyl 2-(5-amino-2-pyrimidyl)acetate, showcasing its potential as a scaffold for developing novel antitumor agents (Gangjee et al., 2003).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be taken when handling this compound .

properties

IUPAC Name

ethyl 2-(5-aminopyrimidin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)3-7-10-4-6(9)5-11-7/h4-5H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSHRIGPWMWHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-Amino-2-pyrimidyl)acetate

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